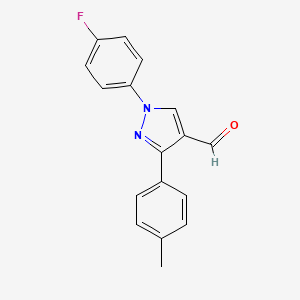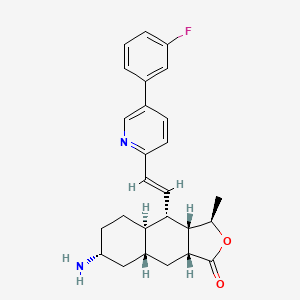
2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-
Vue d'ensemble
Description
2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- is a heterocyclic organic compound belonging to the oxazolidinone family. This compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinone derivatives typically involves the reaction of urea with ethanolamine under microwave irradiation, which generates hot spots and facilitates the formation of the oxazolidinone ring . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods: Industrial production methods for oxazolidinones often involve large-scale chemical synthesis using diverse synthetic routes. These methods have been extensively studied in both academic and industrial laboratories .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for N-arylation, nitromethane for microwave-assisted synthesis, and various bases and solvents to optimize reaction conditions .
Major Products: The major products formed from these reactions include 3-aryl-2-oxazolidinones and other substituted oxazolidinone derivatives .
Applications De Recherche Scientifique
2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- involves the inhibition of bacterial protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects . The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparaison Avec Des Composés Similaires
- Linezolid
- Tedizolid
- Eperezolid
Comparison: 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity compared to other oxazolidinones . Linezolid and tedizolid are well-known oxazolidinone antibiotics with similar mechanisms of action but differ in their spectrum of activity and clinical applications .
Propriétés
IUPAC Name |
3-(3-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-2-3-8(6-9(7)12)11-4-5-14-10(11)13/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMLYTOBCRGDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCOC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612818 | |
| Record name | 3-(3-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62072-61-1 | |
| Record name | 3-(3-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dibromodibenzo[b,d]furan](/img/structure/B3054742.png)
![1,4-Dibromodibenzo[b,d]furan](/img/structure/B3054743.png)

![2,6-Dibromodibenzo[b,d]furan](/img/structure/B3054747.png)


![6-(Bromomethyl)benzo[b]thiophene](/img/structure/B3054752.png)







